5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom, a methylbenzene sulfonyl group, and a pyrimidine dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and 2-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and the purification steps are scaled up to accommodate larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the fluorine atom or the sulfonyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine and sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives, while oxidation reactions may produce sulfonyl oxides.
Scientific Research Applications
5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use as an anticancer agent or as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit the activity of certain enzymes involved in cellular processes, leading to altered metabolic pathways.
DNA Interaction: The compound may interact with DNA, causing disruptions in DNA replication and transcription.
Signal Transduction: It may affect signal transduction pathways, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione include:
- 5-Fluorouracil
- 2-Methylbenzenesulfonyl chloride
- Pyrimidine-2,4-dione derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
56059-09-7 |
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Molecular Formula |
C11H9FN2O4S |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
5-fluoro-1-(2-methylphenyl)sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9FN2O4S/c1-7-4-2-3-5-9(7)19(17,18)14-6-8(12)10(15)13-11(14)16/h2-6H,1H3,(H,13,15,16) |
InChI Key |
MOQJOKIQRMSFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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